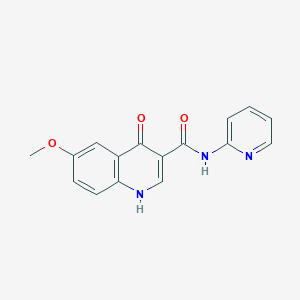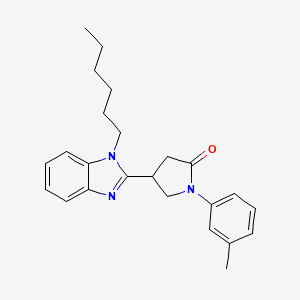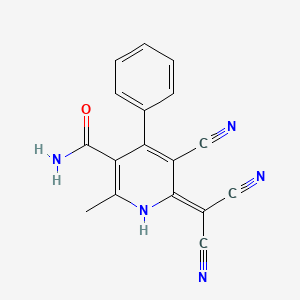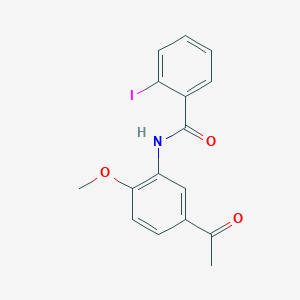![molecular formula C17H16Cl2N2O B11044646 1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11044646.png)
1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core with a 3,4-dichlorophenylmethyl group and a propanol side chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the 3,4-Dichlorophenylmethyl Group: The 3,4-dichlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and the benzodiazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propanol Side Chain: The final step involves the reaction of the intermediate with propanol under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The propanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The 3,4-dichlorophenylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, while the propanol side chain may influence its solubility and bioavailability.
Comparison with Similar Compounds
1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL can be compared with other similar compounds, such as:
1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHANOL: Similar structure but with an ethanol side chain instead of propanol.
1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL: Similar structure but with a butanol side chain instead of propanol.
1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL: Similar structure but with a methanol side chain instead of propanol.
The uniqueness of 1-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H16Cl2N2O |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-16(22)17-20-14-5-3-4-6-15(14)21(17)10-11-7-8-12(18)13(19)9-11/h3-9,16,22H,2,10H2,1H3 |
InChI Key |
XTKBUHKIJUOAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11044565.png)
![3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044570.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044583.png)
![2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-](/img/structure/B11044604.png)

![2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11044615.png)

![Ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11044633.png)
![N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B11044648.png)
![2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11044650.png)


![Methyl 2-[(1,1,1-trifluoro-3-methoxy-2-{[(2-methoxyphenyl)carbonyl]amino}-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11044666.png)
